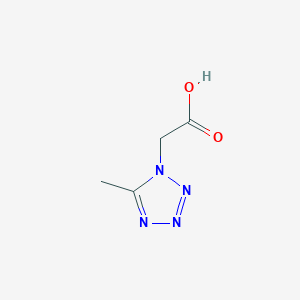

(5-methyl-1H-tetrazol-1-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyltetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-3-5-6-7-8(3)2-4(9)10/h2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGRTPHVXPNNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408105 | |

| Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-55-5 | |

| Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1H-tetrazole-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of (5-methyl-1H-tetrazol-1-yl)acetic acid

The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] While not found in nature, its unique physicochemical properties have rendered it an invaluable tool for drug development professionals. A primary driver of its importance is its role as a bioisostere of the carboxylic acid group.[3][4] The 5-substituted-1H-tetrazole moiety exhibits acidity (pKa ≈ 4.5–4.9) comparable to that of carboxylic acids, allowing it to exist in an ionized state at physiological pH.[1] This similarity, coupled with the tetrazole's planar structure, enables it to effectively mimic the interactions of a carboxylate group with biological receptors, such as forming potent electrostatic and hydrogen bonds.[1]

Compared to their carboxylic acid counterparts, tetrazoles often confer superior metabolic stability and increased lipophilicity, which can enhance membrane permeability and bioavailability, ultimately leading to improved pharmacokinetic profiles.[1] This strategic bioisosteric replacement is famously exemplified in the antihypertensive drug Losartan and is present in over 20 FDA-approved drugs, highlighting its broad therapeutic applicability.[1][2]

This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a key building block that leverages the advantageous properties of the tetrazole core for application in pharmaceutical research and development.

Synthesis of this compound

The principal synthetic route to this compound involves the N-alkylation of the precursor, 5-methyl-1H-tetrazole. This reaction presents a classic challenge in heterocyclic chemistry: regioselectivity. The 5-methyl-1H-tetrazole anion possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two distinct regioisomers upon alkylation: the 1,5-disubstituted product and the 2,5-disubstituted product.[5][6]

The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion.[5] For the synthesis of the desired N1-substituted acetic acid derivative, the reaction typically involves an Sₙ2 reaction with an ethyl haloacetate, followed by ester hydrolysis.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol: Two-Step Synthesis

This protocol outlines the N-alkylation of 5-methyl-1H-tetrazole with ethyl bromoacetate, followed by acidic hydrolysis of the resulting ester.

Materials and Reagents:

-

5-methyl-1H-tetrazole

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Step 1: Synthesis of Ethyl (5-methyl-1H-tetrazol-1-yl)acetate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methyl-1H-tetrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to form a slurry.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Causality Note: Potassium carbonate acts as a base to deprotonate the tetrazole, forming the tetrazolate anion, which is the active nucleophile for the alkylation. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl ester. The crude product can be used directly in the next step or purified by column chromatography if desired.

Step 2: Hydrolysis to this compound

-

Transfer the crude ethyl (5-methyl-1H-tetrazol-1-yl)acetate to a round-bottom flask.

-

Add a 6M solution of hydrochloric acid.

-

Heat the mixture to reflux and stir for 4-6 hours, until TLC analysis indicates the complete consumption of the starting ester.

-

Causality Note: The acidic conditions catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid and ethanol.

-

-

Cool the reaction mixture in an ice bath. The product may precipitate upon cooling.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound as a white crystalline solid.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the chemical identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Characterization Workflow Diagram

Caption: Workflow for the structural characterization of the target compound.

Expected Spectroscopic Data

The following table summarizes the expected data from key analytical techniques for this compound (Molecular Formula: C₄H₆N₄O₂; Molecular Weight: 142.12 g/mol ).

| Technique | Functional Group/Proton | Expected Observation |

| ¹H NMR | Carboxylic Acid (-COOH) | ~10-13 ppm (broad singlet, 1H) |

| Methylene (-CH₂-) | ~5.0-5.5 ppm (singlet, 2H) | |

| Methyl (-CH₃) | ~2.4-2.7 ppm (singlet, 3H) | |

| ¹³C NMR | Carboxylic Acid (-C=O) | ~168-172 ppm |

| Tetrazole Ring (-C=N) | ~150-155 ppm | |

| Methylene (-CH₂-) | ~48-52 ppm | |

| Methyl (-CH₃) | ~10-14 ppm | |

| FTIR (cm⁻¹) | Carboxylic Acid (O-H stretch) | 2500-3300 (very broad) |

| Carboxylic Acid (C=O stretch) | 1700-1730 (strong) | |

| Tetrazole Ring (C=N, N=N stretch) | 1400-1600 (multiple bands) | |

| C-N Stretch | 1000-1250 | |

| Mass Spec. (ESI+) | Molecular Ion [M+H]⁺ | m/z ≈ 143.06 |

| Mass Spec. (ESI-) | Molecular Ion [M-H]⁻ | m/z ≈ 141.04 |

| Characteristic Fragment | Loss of N₂ (m/z = 28) is a common fragmentation pathway for tetrazoles.[7] |

Note: NMR chemical shifts are reported in ppm relative to a standard and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).[8]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct singlet signals. A downfield broad singlet for the acidic proton of the carboxylic acid, a singlet for the methylene protons adjacent to the electron-withdrawing tetrazole ring, and an upfield singlet for the methyl group protons attached to the tetrazole ring. The 2:3 integration ratio between the methylene and methyl peaks is a key diagnostic feature.

-

¹³C NMR: The carbon spectrum will confirm the presence of four unique carbon environments: the carbonyl carbon of the acid, the quaternary carbon of the tetrazole ring, the methylene carbon, and the methyl carbon, with chemical shifts in the expected regions.

2. Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[9] A sharp, strong peak around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Additional peaks in the 1400-1600 cm⁻¹ region are attributable to the stretching vibrations of the tetrazole ring system.[10]

3. Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ should be observed at m/z ≈ 143.[11] In negative ion mode, the deprotonated molecule [M-H]⁻ will be seen at m/z ≈ 141.[11] Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the neutral loss of dinitrogen (N₂), which is a hallmark of the tetrazole ring.[7]

Applications in Drug Development

This compound is a valuable intermediate and building block in the synthesis of more complex drug-like molecules. Its bifunctional nature—possessing both the tetrazole ring and a reactive carboxylic acid handle—allows for its incorporation into larger scaffolds through standard peptide coupling or other derivatization reactions. This enables researchers to readily introduce the metabolically robust and highly functional tetrazole bioisostere into lead compounds, aiming to enhance their potency, selectivity, and pharmacokinetic properties.[4]

Conclusion

The synthesis of this compound via N-alkylation of 5-methyl-1H-tetrazole is a straightforward yet illustrative example of heterocyclic chemistry. Careful control of reaction conditions is necessary to favor the desired N1-alkylation. The structural integrity and purity of the final product can be unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR, FTIR, and mass spectrometry. As a versatile building block, this compound provides a reliable gateway for integrating the advantageous tetrazole scaffold into novel therapeutic agents, underscoring its continued relevance in the field of medicinal chemistry.

References

-

Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459. Available from: [Link]

-

Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911. Available from: [Link]

-

Reynard, G., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(5), 2198-2203. Available from: [Link]

-

El Messaoudi, N., et al. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2022(2), M1386. Available from: [Link]

-

Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Boryczka, S., et al. (2013). Infrared spectra and X-ray structure of (tetrazol-5-yl)acetic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 108, 229–235. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. Available from: [Link]

-

PrepChem. (2023). Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid. Available from: [Link]

-

CP Lab Safety. This compound, 95% Purity, C4H6N4O2, 1 gram. Available from: [Link]

-

Schmallegger, M., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766. Available from: [Link]

-

Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Available from: [Link]

-

Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 24(11), 2099. Available from: [Link]

-

Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(23), 13031–13088. Available from: [Link]

-

Growing Science. (2023). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Organic Chemistry Research. Available from: [Link]

-

Roberts, A. D., et al. (2015). The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 58(6), 260–262. Available from: [Link]

-

ResearchGate. (2021). 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead structure for inhibitors of the JumonjiC domain-containing histone demethylase 2A (JMJD2A, KDM4A). Available from: [Link]

-

Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry, 39(3), 1827-1838. Available from: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 169-175. Available from: [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available from: [Link]

-

Sharma, G., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1664–1673. Available from: [Link]

-

Bhaskar, P., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 110-116. Available from: [Link]

-

Human Metabolome Database. (n.d.). Acetic acid 1H NMR Spectrum. Available from: [Link]

-

Sharma, G., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1664-1673. Available from: [Link]

-

SpectraBase. (n.d.). 5-Methyl-1H-tetrazole. Available from: [Link]

-

PubChem. (5-amino-1H-tetrazol-1-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

Ghorbani-Vaghei, R., & Amiri, M. (2016). CDSCS catalyzed synthesis of new 5-substituted 1H-tetrazole derivatives. RSC Advances, 6(62), 57077-57084. Available from: [Link]

-

Arslan, H., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Acta Chemica Iasi, 30(1), 1-20. Available from: [Link]

-

ResearchGate. (2015). Mass spectra of Acetic acid. Available from: [Link]

-

PubChem. 5-Mercapto-1-methyltetrazole. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. (n.d.). Mass spectrum of 1H-tetrazol-5-amine (5-AT). Available from: [Link]

-

Antre, R. V., et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research, 4(1), 183-192. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Infrared spectra and X-ray structure of (tetrazol-5-yl)acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. PubChemLite - this compound (C4H6N4O2) [pubchemlite.lcsb.uni.lu]

physicochemical properties of (5-methyl-1H-tetrazol-1-yl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of (5-methyl-1H-tetrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the core , outlines detailed experimental protocols for their determination, and offers insights into the interpretation of the resulting data. While specific experimental values for this exact molecule are not extensively published, this document synthesizes information from predictive models, data on close structural isomers, and established analytical principles to serve as an authoritative resource for researchers.

Chemical Identity and Structure

The foundational step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity and structure.

-

Molecular Formula: C₄H₆N₄O₂[2]

-

Molecular Weight: 142.12 g/mol

-

IUPAC Name: 2-(5-methyl-1H-tetrazol-1-yl)acetic acid

-

CAS Number: Not broadly available, indicating its status as a relatively novel research compound.

-

Canonical SMILES: CC1=NN=NN1CC(=O)O[2]

-

InChI Key: QMGRTPHVXPNNBK-UHFFFAOYSA-N[2]

The structure consists of a five-membered tetrazole ring substituted with a methyl group at the C5 position. An acetic acid moiety is attached to the N1 position of the tetrazole ring. This N1-substitution pattern is crucial as it distinguishes it from its N2-substituted isomer, which would exhibit different electronic and steric properties.

Caption: 2D structure of this compound.

Key Physicochemical Parameters & Determination Protocols

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the most relevant parameters and the methodologies for their assessment.

Physical State and Melting Point

-

Expected Physical State: Solid at room temperature, likely a white or off-white crystalline powder. This is typical for small organic molecules with hydrogen bonding capabilities.

-

The variation between these isomers highlights how the substituent position on the tetrazole ring significantly impacts crystal lattice packing and intermolecular forces. The target compound's melting point is expected to fall within or near this range.

-

Sample Preparation: Finely powder a small, dry sample of the compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. A sharp melting range (≤ 1 °C) is indicative of high purity.

Solubility

Solubility is a cornerstone of drug development, directly influencing bioavailability. The presence of both a polar carboxylic acid group and a nitrogen-rich tetrazole ring suggests a degree of aqueous solubility, which will be highly pH-dependent.

-

Predicted Lipophilicity (XlogP): -0.3.[2] This value, predicted by computational models, suggests that the compound is more hydrophilic than lipophilic, favoring partitioning into aqueous media over octanol.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in a highly soluble organic solvent like dimethyl sulfoxide (DMSO).

-

Assay Preparation: Add a small aliquot (e.g., 1-10 µL) of the DMSO stock solution to a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate or vial.

-

Equilibration: Shake the mixture vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 18-24 hours) to allow it to reach thermodynamic equilibrium.

-

Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a calibrated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration represents the solubility of the compound under the tested conditions.

Acidity Constant (pKa)

The pKa value dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets. The primary acidic proton is on the carboxylic acid group. The tetrazole ring itself has a weakly acidic N-H proton, but in the case of N1-substitution, this is absent.

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a known volume of deionized water, often with a co-solvent like methanol if aqueous solubility is limited.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by finding the maximum of the first derivative of the curve.

Caption: A logical workflow for the synthesis and physicochemical characterization of a novel compound.

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation and is an indispensable tool for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR):

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Methylene Protons (-CH₂-): A sharp singlet, expected around 5.0-5.5 ppm, shifted downfield by the adjacent electron-withdrawing tetrazole ring.

-

Methyl Protons (-CH₃): A sharp singlet, expected around 2.4-2.6 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (-COOH): Expected around 168-172 ppm.

-

Tetrazole Carbon (C5): Expected around 150-155 ppm.

-

Methylene Carbon (-CH₂-): Expected around 48-52 ppm.

-

Methyl Carbon (-CH₃): Expected upfield, around 10-12 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

N=N and C=N Stretches (Tetrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In electrospray ionization (ESI), the compound will readily ionize.

-

Positive Mode ESI-MS: Expect a prominent peak at m/z 143.06, corresponding to the protonated molecule [C₄H₇N₄O₂]⁺.

-

Negative Mode ESI-MS: Expect a prominent peak at m/z 141.04, corresponding to the deprotonated molecule [C₄H₅N₄O₂]⁻.

-

-

Characteristic Fragmentation: 5-substituted 1H-tetrazoles exhibit characteristic fragmentation patterns. Common neutral losses observed in tandem mass spectrometry (MS/MS) include the elimination of dinitrogen (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da), which can be diagnostic for the tetrazole ring system.[5]

Summary of Physicochemical Properties

| Property | Expected Value / Characteristic | Standard Methodology |

| Molecular Formula | C₄H₆N₄O₂ | --- |

| Molecular Weight | 142.12 g/mol | Mass Spectrometry |

| Physical State | Crystalline Solid | Visual Inspection |

| Melting Point | Est. 125-185 °C | Capillary Method |

| Aqueous Solubility | pH-dependent; moderate | Shake-Flask with HPLC/LC-MS |

| Lipophilicity (XlogP) | -0.3 (Predicted) | --- |

| pKa (Carboxylic Acid) | Est. 2.5 - 3.5 | Potentiometric Titration |

| ¹H NMR | Signals at ~2.5, ~5.2, >10 ppm | NMR Spectroscopy |

| IR Absorption | Broad O-H, Strong C=O (~1715 cm⁻¹) | FT-IR Spectroscopy |

| Mass Spectrum | [M+H]⁺ at m/z 143.06 | ESI-MS |

Conclusion

This technical guide provides a foundational understanding of the . By combining predictive data with established analytical protocols and comparative analysis of its isomers, researchers are equipped with the necessary framework to undertake a thorough characterization of this and related molecules. Accurate determination of these properties is a non-negotiable prerequisite for advancing any chemical entity through the drug discovery and development pipeline, ensuring that subsequent biological and formulation studies are built on a solid chemical foundation.

References

- Herr, R.J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Sci J, 5(2), 25-29. Retrieved from [Link]

Sources

Spectroscopic Characterization of (5-methyl-1H-tetrazol-1-yl)acetic acid: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (5-methyl-1H-tetrazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

Introduction

This compound belongs to the class of tetrazole-containing compounds, which are recognized as important pharmacophores. Tetrazoles often serve as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. Accurate and unambiguous structural elucidation is a cornerstone of the drug development process, and a multi-technique spectroscopic approach is essential for achieving this. This guide will detail the expected spectroscopic data for this compound and provide the necessary protocols to obtain and interpret this information.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data. This compound comprises a 5-methyl-substituted tetrazole ring linked via a nitrogen atom to an acetic acid moiety.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy of this compound

Diagram of the NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis of small organic molecules.

-

Sample Preparation : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[1] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the carboxylic acid proton.

-

Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition :

-

¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ for quantitative analysis, and a spectral width that encompasses all expected proton resonances.[2]

-

¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

-

2D NMR : If structural ambiguity exists, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[3]

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Predicted ¹H NMR Spectrum

Based on the spectra of analogous compounds such as 5-methyl-1H-tetrazole and 1H-tetrazole-1-acetic acid, the following proton signals are expected for this compound in DMSO-d₆:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets due to hydrogen bonding and exchange. |

| ~5.4 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing tetrazole ring and the carboxylic acid group, leading to a downfield shift. The ¹H NMR of 1H-tetrazole-1-acetic acid shows this peak around 5.4 ppm.[5] |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl group attached to the tetrazole ring is expected to resonate in the typical alkyl region. The ¹H NMR of 5-methyl-1H-tetrazole shows this peak at approximately 2.5 ppm.[6] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155 | C5 of tetrazole | The carbon atom of the tetrazole ring is expected to appear significantly downfield. Data for other 5-substituted-1H-tetrazoles supports this range.[7] |

| ~50 | -CH₂- | The methylene carbon is shifted downfield due to the adjacent nitrogen and carbonyl group. |

| ~10 | -CH₃ | The methyl carbon is expected in the upfield alkyl region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds provide a characteristic "fingerprint" of the compound.

Experimental Protocol: IR Spectroscopy

Diagram of the KBr Pellet Preparation Workflow

Caption: Step-by-step procedure for preparing a KBr pellet for FT-IR analysis.[8]

For solid samples like this compound, the KBr pellet method is generally preferred for obtaining a high-quality, interference-free spectrum.[8]

-

Sample Preparation (KBr Pellet) :

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed water, which can interfere with the spectrum.

-

Grind 1-2 mg of the sample with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[9][10]

-

Transfer the powder to a pellet press and apply high pressure (8-10 tons) to form a transparent or translucent pellet.[10]

-

-

Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| 1650-1450 | Medium to Strong | C=N and N=N stretching vibrations of the tetrazole ring[11] |

| ~1420 | Medium | C-H bend of the -CH₂- group |

| 1300-1100 | Medium to Strong | Tetrazole ring stretching and breathing modes[11] |

| ~1250 | Medium | C-O stretch of the carboxylic acid |

| ~920 | Broad, Medium | O-H bend (out-of-plane) of the carboxylic acid dimer |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) can be used to elucidate the structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[12]

Experimental Protocol: ESI-MS

Diagram of the ESI-MS Experimental Workflow

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

-

Sample Preparation : Dissolve a small amount of the sample in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, to a final concentration of approximately 1-10 µg/mL.[12] For positive ion mode, the addition of a small amount of acid (e.g., 0.1% formic acid) can enhance protonation. For negative ion mode, a small amount of a weak base (e.g., ammonium hydroxide) may be beneficial.

-

Data Acquisition :

-

Full Scan (MS¹) : Infuse the sample solution into the ESI source and acquire a full scan mass spectrum to identify the molecular ion. The analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Tandem MS (MS²) : Isolate the molecular ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting product ion spectrum provides valuable structural information.

-

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₄H₆N₄O₂. The monoisotopic mass is approximately 142.0491 g/mol .

-

Positive Ion Mode (ESI+) : The protonated molecule [M+H]⁺ is expected at m/z 143.0569. A common fragmentation pathway for tetrazoles in positive ion ESI-MS is the loss of hydrazoic acid (HN₃).[13]

-

Negative Ion Mode (ESI-) : The deprotonated molecule [M-H]⁻ is expected at m/z 141.0418. In negative ion mode, tetrazoles often undergo fragmentation via the loss of a nitrogen molecule (N₂).[13]

Predicted Fragmentation Pathways:

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |

| 143.0569 ([M+H]⁺) | Loss of H₂O | 125.0463 |

| 143.0569 ([M+H]⁺) | Loss of HN₃ | 100.0401 |

| 141.0418 ([M-H]⁻) | Loss of N₂ | 113.0456 |

| 141.0418 ([M-H]⁻) | Loss of CO₂ | 97.0463 |

Summary of Spectroscopic Data

| Technique | Expected Key Observations |

| ¹H NMR | Singlets at ~2.5 ppm (CH₃), ~5.4 ppm (CH₂), and a broad singlet at ~13.0 ppm (COOH). |

| ¹³C NMR | Four signals corresponding to the methyl, methylene, tetrazole, and carbonyl carbons. |

| IR | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), and characteristic tetrazole ring vibrations (1650-1450 cm⁻¹). |

| MS (ESI) | [M+H]⁺ at m/z 143.0569 and [M-H]⁻ at m/z 141.0418. Characteristic fragmentation patterns involving the loss of HN₃ (positive mode) or N₂ (negative mode). |

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS techniques, allows for its unambiguous structural confirmation. The protocols and predicted data presented in this guide serve as a robust framework for researchers in drug development to ensure the identity, purity, and structural integrity of this and similar heterocyclic compounds. By understanding the principles behind the spectroscopic behavior of the key functional groups, scientists can confidently interpret their experimental data and make informed decisions in the progression of their research.

References

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC - NIH. Available at: [Link]

-

Sample preparation for FT-IR. Available at: [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. Available at: [Link]

-

Preparation of Samples for IR Spectroscopy as KBr Disks - The Infrared and Raman Discussion Group (IRDG). Available at: [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

-

Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]

-

4.2: IR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. - ResearchGate. Available at: [Link]

-

A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. - ResearchGate. Available at: [Link]

-

Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes | Semantic Scholar. Available at: [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available at: [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Available at: [Link]

-

FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. - ResearchGate. Available at: [Link]

-

NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. Available at: [Link]

-

Making a Solid State IR Sample with a KBr Press - YouTube. Available at: [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. Available at: [Link]

-

NMR Protocols and Methods | Springer Nature Experiments. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science. Available at: [Link]

-

1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 . …. Available at: [Link]

-

1 H-NMR data of the tetrazole compounds | Download Table - ResearchGate. Available at: [Link]

-

Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents - ACG Publications. Available at: [Link]

-

The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Available at: [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds - RESEARCH PAPER. Available at: [Link]

-

An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI. Available at: [Link]

-

1H-Tetrazole, 5-methyl- - the NIST WebBook. Available at: [Link]

-

1H-tetrazole-1-acetic acid - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link]

-

1 H NMR and 13 C NMR shifts of all compounds | Download Table - ResearchGate. Available at: [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. mdpi.com [mdpi.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 1H-Tetrazole-1-acetic acid(21732-17-2) 1H NMR spectrum [chemicalbook.com]

- 6. 5-Methyl-1H-tertazole(4076-36-2) 1H NMR [m.chemicalbook.com]

- 7. growingscience.com [growingscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 13. lifesciencesite.com [lifesciencesite.com]

An In-Depth Technical Guide to (5-methyl-1H-tetrazol-1-yl)acetic acid (CAS Number: 21743-55-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-methyl-1H-tetrazol-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group, offering potential advantages in terms of metabolic stability, lipophilicity, and receptor binding.[1] This guide will delve into the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it will explore the known and potential biological activities of this compound and its derivatives, providing a foundation for its application in drug discovery and development.

Introduction: The Significance of the Tetrazole Scaffold

The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a prominent structural motif in a variety of bioactive molecules. Its importance in medicinal chemistry stems primarily from its ability to act as a non-classical bioisostere of the carboxylic acid group. This bioisosteric relationship is attributed to their similar pKa values and planar structures, which allow for comparable interactions with biological targets.[1]

Derivatives of tetrazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects.[1] The metabolic stability of the tetrazole ring is a key advantage over the often more labile carboxylic acid group, potentially leading to improved pharmacokinetic profiles of drug candidates.[1] this compound represents a valuable building block that combines the advantageous properties of the tetrazole ring with a reactive acetic acid side chain, making it a versatile scaffold for the synthesis of novel therapeutic agents.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 21743-55-5 Molecular Formula: C₄H₆N₄O₂ Molecular Weight: 142.12 g/mol

Structural Elucidation

The structure of this compound consists of a 5-methyl-substituted tetrazole ring linked at the N1 position to an acetic acid moiety.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 142.12 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 180-183 °C | N/A |

| pKa | ~4.8 (estimated for tetrazole ring) | N/A |

| Solubility | Soluble in water, methanol, DMSO | N/A |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5-methyltetrazole.

Sources

The Ascendant Therapeutic Potential of (5-methyl-1H-tetrazol-1-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: The Tetrazole Moiety as a Cornerstone of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the tetrazole ring stands as a testament to the power of bioisosterism and strategic molecular design. This nitrogen-rich five-membered heterocycle has garnered significant attention for its remarkable versatility as a pharmacophore, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1] This substitution often imparts favorable pharmacokinetic properties, including enhanced metabolic stability and improved oral bioavailability.[2] The unique electronic and structural characteristics of the tetrazole nucleus have led to its incorporation into a diverse array of clinically significant drugs, spanning therapeutic areas from hypertension to infectious diseases and oncology.[3][4] This guide delves into the burgeoning field of (5-methyl-1H-tetrazol-1-yl)acetic acid derivatives, exploring their synthesis, multifaceted biological activities, and the underlying principles that govern their therapeutic potential.

I. The Strategic Design of this compound Derivatives

The core structure of this compound presents a strategic framework for the development of novel therapeutic agents. The methyl group at the 5-position of the tetrazole ring can influence the lipophilicity and metabolic stability of the molecule. The acetic acid moiety at the 1-position provides a crucial handle for derivatization, allowing for the exploration of a wide chemical space through the synthesis of esters, amides, and other related compounds. This derivatization is not merely a synthetic exercise; it is a deliberate strategy to modulate the compound's physicochemical properties, such as solubility, membrane permeability, and target engagement.

The Bioisosteric Rationale

The tetrazole ring's acidity is comparable to that of a carboxylic acid, allowing it to engage in similar ionic and hydrogen bonding interactions with biological targets.[3] However, the tetrazole moiety is generally more metabolically stable than a carboxylic acid, which can be susceptible to various metabolic transformations. This enhanced stability can lead to an extended plasma half-life and improved pharmacokinetic profile.

Avenues for Derivatization

The carboxylic acid group of this compound is the primary site for chemical modification. The synthesis of a diverse library of derivatives is key to unlocking the full therapeutic potential of this scaffold.

-

Esters: Esterification of the carboxylic acid can modulate the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes.

-

Amides: The formation of amides with a variety of amines introduces new functional groups and steric bulk, which can lead to novel interactions with biological targets.

-

Hydrazides and Schiff Bases: Conversion of the carboxylic acid to a hydrazide opens the door to the synthesis of Schiff bases through condensation with various aldehydes. This class of compounds has shown significant promise in the realm of antimicrobial agents.[5]

II. Synthesis of the Core Scaffold and its Derivatives: A Step-by-Step Approach

The synthesis of this compound and its derivatives follows a logical and well-established chemical pathway. The following protocols are provided as a guide for researchers in this field.

Synthesis of 5-methyl-1H-tetrazole

The synthesis of the 5-methyltetrazole core is a critical first step. A reliable method involves the [2+3] cycloaddition of acetonitrile with an azide source.[6]

Figure 1: Synthesis of 5-methyl-1H-tetrazole.

Experimental Protocol:

-

To a solution of sodium azide in water, add acetonitrile.

-

Add a catalytic amount of zinc bromide.

-

Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and acidify with hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of Ethyl (5-methyl-1H-tetrazol-1-yl)acetate

Alkylation of 5-methyl-1H-tetrazole with ethyl chloroacetate yields the corresponding ester.

Figure 2: N-Alkylation to form the ethyl ester.

Experimental Protocol:

-

Dissolve 5-methyl-1H-tetrazole in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate.

-

Add ethyl chloroacetate dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Synthesis of this compound

Hydrolysis of the ethyl ester yields the target carboxylic acid.

Experimental Protocol:

-

Dissolve ethyl (5-methyl-1H-tetrazol-1-yl)acetate in a mixture of ethanol and water.

-

Add a stoichiometric amount of a base, such as sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating.

-

After completion of the reaction (monitored by TLC), remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the pure product.

Synthesis of (5-methyl-1H-tetrazol-1-yl)acetohydrazide and Schiff Bases

The carboxylic acid can be converted to the corresponding hydrazide, which serves as a precursor for Schiff bases.

Figure 3: Synthetic pathway to Schiff bases.

Experimental Protocol (Hydrazide Synthesis):

-

Convert this compound to its methyl or ethyl ester.

-

Reflux the ester with hydrazine hydrate in ethanol.

-

Cool the reaction mixture to obtain the precipitated hydrazide.

-

Filter and recrystallize from a suitable solvent.

Experimental Protocol (Schiff Base Synthesis):

-

Dissolve the hydrazide in a suitable solvent like ethanol.

-

Add an equimolar amount of the desired substituted aldehyde.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to allow the Schiff base to precipitate.

-

Filter, wash with cold ethanol, and dry.

III. A Spectrum of Biological Activities: From Inflammation to Infection and Cancer

Derivatives of this compound are poised to exhibit a wide range of biological activities. The following sections outline the rationale and experimental approaches for evaluating their potential in key therapeutic areas.

Anti-inflammatory Activity

Rationale: Tetrazole-containing compounds have demonstrated significant anti-inflammatory properties.[7] A study on 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters, and amides revealed potent anti-inflammatory effects, with the acid derivatives generally showing the highest potency.[8] This suggests that this compound and its derivatives are promising candidates for the development of novel anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Induce inflammation in the hind paw of rats by injecting a solution of carrageenan.

-

Administer the test compounds orally or intraperitoneally at various doses prior to carrageenan injection.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema for each compound compared to a control group.

-

A standard anti-inflammatory drug, such as ibuprofen or diclofenac, should be used as a positive control.

Antimicrobial Activity

Rationale: Schiff bases derived from heterocyclic compounds are a well-known class of antimicrobial agents.[9][10] The synthesis and evaluation of Schiff bases from 2-(1H-tetrazol-5-yl)acetohydrazide have shown promising antimicrobial activity.[5] Therefore, Schiff bases derived from (5-methyl-1H-tetrazol-1-yl)acetohydrazide are expected to exhibit significant antibacterial and antifungal properties.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Standard antibacterial (e.g., ciprofloxacin) and antifungal (e.g., fluconazole) agents should be included as positive controls.

Anticancer Activity

Rationale: The tetrazole moiety is a feature of numerous compounds with demonstrated anticancer activity.[2] The structural diversity that can be achieved through the derivatization of this compound makes this scaffold an attractive starting point for the discovery of novel anticancer agents. The evaluation of these compounds against a panel of human cancer cell lines is a critical step in assessing their potential.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

A known anticancer drug (e.g., doxorubicin) should be used as a positive control.

IV. Structure-Activity Relationship (SAR) and Future Directions

The systematic synthesis and biological evaluation of a library of this compound derivatives will enable the elucidation of key structure-activity relationships.

Table 1: Hypothetical Structure-Activity Relationship Data

| Derivative Type | R Group | Anti-inflammatory (% Inhibition at 50 mg/kg) | Antimicrobial (MIC in µg/mL) | Anticancer (IC50 in µM) |

| Acid | -OH | 65 | >128 | 50 |

| Ester | -OCH3 | 45 | >128 | 75 |

| Amide | -NH-Ph | 55 | 64 | 40 |

| Amide | -NH-Ph-Cl | 60 | 32 | 35 |

| Schiff Base | -N=CH-Ph | 40 | 16 | 60 |

| Schiff Base | -N=CH-Ph-OH | 48 | 8 | 55 |

The data presented in Table 1 is hypothetical and serves to illustrate the type of comparative analysis that is essential for guiding lead optimization. For instance, the introduction of electron-withdrawing groups on an aromatic ring in the amide or Schiff base derivatives could enhance antimicrobial or anticancer activity. The relative potency of the acid, ester, and amide forms in the anti-inflammatory assay will provide valuable insights into the optimal physicochemical properties for this therapeutic application.

Future research in this area should focus on:

-

Expansion of the Derivative Library: Synthesizing a wider range of esters, amides, and Schiff bases with diverse substituents to comprehensively explore the chemical space.

-

Mechanism of Action Studies: For the most potent compounds, elucidating the specific molecular targets and pathways through which they exert their biological effects.

-

In Vivo Efficacy and Toxicity Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

V. Conclusion

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the tetrazole moiety, provides a fertile ground for discovery. This in-depth technical guide has outlined the rationale, synthetic strategies, and biological evaluation protocols necessary to unlock the full potential of these derivatives. Through a systematic and iterative process of design, synthesis, and testing, researchers in the field of drug development can harness the power of this versatile chemical scaffold to address unmet medical needs in inflammation, infectious diseases, and oncology.

References

- Hymavathi, S.; Husain, A.; Swathi, N.; Kumar, P. S.; Anupama, B.; Begum, A.

- Hassan, A. S.; Askar, D. R.; El-Shishtawy, H. M.; Al-Hazmi, G. A. A. Synthesis, Characterization, Antimicrobial Activity and Theoretical Studies of New Polymeric Schiff-base. Orient J Chem2018, 34, 1419-1427.

- Catalano, A.; Sinicropi, M. S.; Iacopetta, D.; Ceramella, J.; Mariconda, A.; Rosano, C.; Scali, E.; Saturnino, C.; Longo, P. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules2021, 26, 5384.

- Kallay, M. J.; Johnson, A. L.; Jones, D. E.; Ortwine, D. F.; Sircar, I.; Sorensen, B. K.; Wisk, D. B. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides. J Med Chem1993, 36, 2449-2457.

- Klapötke, T. M.; Kofen, M.; Schmidt, L.; Stierstorfer, J.; Wurzenberger, M. H. H. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules2021, 26, 3945.

- Tchoukoua, A.; Langmi, H. W.; Tabong, C. D.; Fotsing, M. C. D.; Happi, G. M.; Wansi, J. D. Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. J Heterocyclic Chem2021, 58, 1378-1385.

- Jorge, J.; Del Pino Santos, K.; Timóteo, F.; Piva Vasconcelos, R. R.; Ignacio Ayala Cáceres, O.; Juliane Arantes Granja, I.; de Souza, D.; Allievi Frizon, T. E.; Di Vaccari Botteselle, G.; Luiz Braga, A.; Saba, S.; Rashid, H.; Rafique, J. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Curr Med Chem2022, 29, 3246-3277.

- Pandya, K. S.; Joshi, H. S. Synthesis, characterization and antimicrobial activity of novel schiff base and its transition metal complexes derived from 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one with 2-amino-4-phenyl thiazole. J Chem Pharm Res2011, 3, 741-749.

- Xie, C.-L.; Zhang, D.; Guo, K.-Q.; Yan, Q.-X.; Zou, Z.-B.; He, Z.-H.; Wu, Z.; Zhang, X.-K.; Chen, H.-F.; Yang, X.-W. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents. Chin Chem Lett2022, 33, 2057-2059.

- Bekhit, A. A.; Ashour, H. M. A.; Guemei, A. A. Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Rev Med Chem2011, 11, 1049-1076.

- Popova, E. A.; Trifonov, R. E. Tetrazole-Derivatives-as-Promising-Anticancer-Agents.pdf. Anti-Cancer Agents in Medicinal Chemistry2017, 17.

- Verma, A.; Joshi, N.; Singh, A.; Tiwari, M. Tetrazoles as Anticancer Agents: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Curr Org Chem2021, 25, 1988-2015.

- Kumar, A.; Sharma, S. Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect2019, 4, 2495-2519.

- Gomaa, A. M.; El-Sayed, W. A.; Abdel-Megeid, F. M. E. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules2021, 26, 3338.

- Naeimi, H.; Nazifi, Z. A Facile and Highly Efficient Protocol for Synthesis of New 5-Substituted-1H-Tetrazoles Derivatives Using Copper-Doped Silica Cuprous Sulfate (CDSCS) as a Novel and Reusable Nano-Catalyst. ChemistrySelect2016, 1, 1374-1380.

- Obniska, J.; Rapacz, A.; Filipek, B. Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid. Bioorg Med Chem2012, 20, 5698-5707.

- S. Wöchtl, B. S. J. Winkel, M. Märten, C. E. Stiebing, P. J. S. Deeke, M. Schirmeister, C. Wichmann, W. Sippl, M. Jung, 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead structure for inhibitors of the JumonjiC domain-containing histone demethylase 2A (JMJD2A, KDM4A). ChemMedChem2019, 14, 1445-1453.

- Chegaev, K.; Lazzarato, L.; Tamboli, Y.; Boschi, D.; Cena, C.; Di Stilo, A.; Fruttero, R.; Gasco, A.; Grosa, G.; Sorba, G. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Pharmaceuticals (Basel)2011, 4, 103-129.

- Asif, M.; Siddiqui, A. A. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agent. Future J Pharm Sci2023, 9, 24.

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [edgccjournal.org]

The Strategic Application of (5-Methyl-1H-tetrazol-1-yl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

The tetrazole nucleus is a cornerstone of contemporary medicinal chemistry, primarily leveraged as a metabolically robust bioisostere of the carboxylic acid functional group. This strategic substitution has been instrumental in the development of numerous clinically successful therapeutics. This in-depth technical guide focuses on a specific, highly versatile scaffold: (5-methyl-1H-tetrazol-1-yl)acetic acid . We will dissect the rationale behind its design, explore its potential therapeutic applications, provide detailed synthetic and analytical protocols, and present a forward-looking perspective for its utilization in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the unique advantages of this promising chemical entity.

The Tetrazole Advantage: Why this compound is a Scaffold of Interest

The enduring prevalence of the tetrazole moiety in FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[1][2][3] The core value proposition of replacing a carboxylic acid with a 5-substituted-1H-tetrazole lies in several key areas:

-

Bioisosterism and Acidity: The 1H-tetrazole ring possesses a pKa in the range of 4.5-4.9, which is remarkably similar to that of a carboxylic acid. This allows it to mimic the anionic character of a carboxylate at physiological pH, preserving crucial ionic interactions with biological targets.[1]

-

Enhanced Metabolic Stability: Carboxylic acids are often susceptible to rapid in vivo metabolism, particularly phase II conjugation reactions like glucuronidation. The tetrazole ring is significantly more resistant to these metabolic transformations, which can lead to an extended plasma half-life and improved bioavailability of the parent drug.[4]

-

Increased Lipophilicity: The tetrazole group generally imparts greater lipophilicity compared to a carboxylic acid. This can enhance membrane permeability and tissue distribution, although the overall effect on absorption is also influenced by the molecule's hydrogen bonding capacity.

-

Structural Rigidity and Vectorial Properties: The planar and aromatic nature of the tetrazole ring introduces a degree of conformational rigidity. The acetic acid side chain at the N1 position provides a well-defined vector for orienting the molecule within a binding pocket or for use as a linker to other pharmacophoric elements.

The specific incorporation of a 5-methyl group in this compound offers further nuanced advantages. The small, lipophilic methyl group can favorably occupy small hydrophobic pockets within a target protein, potentially enhancing binding affinity and selectivity.

Potential Therapeutic Applications: A Landscape of Opportunity

While literature specifically detailing the biological activities of this compound is emerging, the extensive research on analogous structures allows for well-founded postulations regarding its therapeutic potential. Derivatives of this scaffold are promising candidates in several key areas:

Antimicrobial Agents

Tetrazole derivatives have a long and successful history as antimicrobial agents.[5] The scaffold can be elaborated to target various bacterial and fungal enzymes.

-

Mechanism of Action Hypothesis: The acidic nature of the tetrazole ring can be crucial for interacting with active site residues of bacterial enzymes. The acetic acid moiety provides a convenient handle for synthesizing a library of amide or ester derivatives, which can modulate the compound's spectrum of activity and cellular penetration.

-

Potential Targets: Bacterial cell wall synthesis enzymes, DNA gyrase, and fungal lanosterol 14α-demethylase are all plausible targets for novel derivatives of this scaffold.

Anti-inflammatory Agents

A significant body of research highlights the utility of tetrazoles in the design of anti-inflammatory drugs.[5][6]

-

Mechanism of Action Hypothesis: Derivatives of this compound could be designed as inhibitors of key pro-inflammatory enzymes such as cyclooxygenase (COX) or as modulators of cytokine signaling pathways. The scaffold's ability to mimic carboxylic acids is particularly relevant for targeting enzymes that process arachidonic acid.

Antihypertensive and Cardiovascular Agents

The most prominent examples of tetrazole-containing drugs are the angiotensin II receptor blockers (ARBs), or "sartans".

-

Design Rationale: The tetrazole ring in drugs like losartan and valsartan is critical for their high-affinity binding to the AT1 receptor. While this compound itself is not an ARB, it serves as a valuable starting point for the synthesis of more complex molecules that could interact with cardiovascular targets.

Anticancer Agents

The metabolic stability of the tetrazole ring makes it an attractive component in the design of novel anticancer agents.[5]

-

Application as a Linker: The acetic acid side chain can function as a versatile linker to connect a cytotoxic warhead to a tumor-targeting moiety. Its stability ensures that the molecule remains intact until it reaches its site of action.

Synthesis and Characterization: From Blueprint to Benchtop

The synthesis of this compound is a multi-step process that is readily achievable in a standard organic chemistry laboratory. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 5-Methyltetrazole [7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetonitrile (1.0 eq), sodium azide (1.5 eq), and a catalytic amount of zinc bromide (0.1 eq).

-

Solvent: Add a suitable solvent, such as water or a mixture of water and isopropanol.

-

Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify with dilute HCl to a pH of ~2.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methyltetrazole. The product can be further purified by recrystallization.

Part B: Synthesis of Ethyl (5-methyl-1H-tetrazol-1-yl)acetate

-

Reaction Setup: In a round-bottom flask, dissolve 5-methyltetrazole (1.0 eq) in acetone or DMF.

-

Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes.

-

Alkylation: Add ethyl chloroacetate (1.1 eq) dropwise to the mixture.

-

Reaction: Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Part C: Hydrolysis to this compound

-

Reaction Setup: Dissolve the ethyl ester from Part B (1.0 eq) in a mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Work-up: Once the hydrolysis is complete (as monitored by TLC), concentrate the mixture to remove the THF.

-

Acidification: Dilute the remaining aqueous solution with water and acidify with 1N HCl to a pH of ~2.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Characterization Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the methyl protons (~2.5 ppm), the methylene protons of the acetic acid chain (~5.0 ppm), and the acidic proton (broad singlet, >10 ppm). |

| ¹³C NMR | Resonances for the methyl carbon, methylene carbon, carboxylic acid carbon, and the tetrazole ring carbon. |

| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the calculated molecular weight. |

| FT-IR | Characteristic peaks for O-H stretch (broad), C=O stretch of the carboxylic acid, and C=N/N=N stretches of the tetrazole ring. |

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, a series of in vitro assays are recommended.

Antimicrobial Susceptibility Testing

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

-

Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: COX Inhibition

Protocol: COX Fluorescent Inhibitor Screening Assay

-

Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the appropriate buffer.

-

Assay Plate Preparation: Add the test compound over a range of concentrations to a 96-well plate. Include a known COX inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Initiation: Add the enzyme and a fluorescent substrate (e.g., arachidonic acid) to each well.

-

Measurement: Incubate the plate at 37°C and measure the fluorescence signal at regular intervals using a plate reader.

-